molecular formula C12H17NO2 B5019754 2-(2,6-dimethylphenoxy)-N,N-dimethylacetamide

2-(2,6-dimethylphenoxy)-N,N-dimethylacetamide

Cat. No.: B5019754
M. Wt: 207.27 g/mol
InChI Key: FAIOXTMCCOIKPK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N,N-dimethylacetamide is an organic compound characterized by its phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dimethylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2,6-dimethylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethylphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,6-Dimethylphenol: Shares the phenoxy group but lacks the acetamide functionality.

    N,N-Dimethylacetamide: Contains the acetamide group but lacks the phenoxy group.

    Mexiletine: A structurally related compound with similar pharmacological properties.

Uniqueness: 2-(2,6-Dimethylphenoxy)-N,N-dimethylacetamide is unique due to the combination of its phenoxy and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-6-5-7-10(2)12(9)15-8-11(14)13(3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIOXTMCCOIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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